7-Chloro-5-(propylthio)-1H-[1,2,3]triazolo[4,5-d]pyrimidine
Description
Properties
IUPAC Name |
7-chloro-5-propylsulfanyl-2H-triazolo[4,5-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClN5S/c1-2-3-14-7-9-5(8)4-6(10-7)12-13-11-4/h2-3H2,1H3,(H,9,10,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDWQJACVMWFKSN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=NC2=NNN=C2C(=N1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClN5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90457286 | |
| Record name | 7-Chloro-5-(propylsulfanyl)-2H-[1,2,3]triazolo[4,5-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90457286 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
339286-31-6 | |
| Record name | 7-Chloro-5-(propylsulfanyl)-2H-[1,2,3]triazolo[4,5-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90457286 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Ring Formation and Substitution Strategy
According to a patent (WO2012085665A2), the triazolo[4,5-d]pyrimidine derivatives are prepared through a multi-step process involving cyclization and substitution reactions. The key step for introducing the chloro group at position 7 and the propylthio group at position 5 involves reaction with suitable reagents under controlled acidic conditions.
- Acid selection: Hydrochloric acid is the most commonly used acid for the reaction, though other mineral and organic acids such as hydrobromic acid, sulfuric acid, acetic acid, and p-toluene sulfonic acid are also applicable depending on the specific step requirements.
- Temperature control: The reactions are typically carried out between -15°C and 50°C, with a preferred range of 0°C to 30°C for 2 to 4 hours to optimize yield and selectivity.
- Addition time: The reagents are added slowly over 1.5 to 16 hours, with 2 to 5 hours being most common to ensure controlled reaction kinetics.
After the reaction, the product is isolated by extraction and purification using solvents such as water, alcohols, ketones, esters, ethers, hydrocarbons, or chlorinated hydrocarbons.
Example Preparation in Ticagrelor Synthesis
A practical example is found in the preparation of ticagrelor, where 7-Chloro-5-(propylthio)-1H-triazolo[4,5-d]pyrimidine is a key intermediate:
- A solution of the precursor compound in dichloromethane (DCM) is treated with aqueous hydrochloric acid and stirred for 2–3 hours.
- The reaction progress is monitored by HPLC.
- The pH is adjusted to alkaline (9–11) using aqueous sodium hydroxide.
- The organic layer is concentrated and extracted with ethyl acetate.
- Successive washing steps with hydrochloric acid, sodium bicarbonate, and sodium chloride solutions are performed.
- The final product is obtained by concentration, dissolution in acetonitrile, cooling, and filtration to yield a white crystalline solid with high purity (HPLC purity 99.85%) and good yield (~81%).
Alternative Synthetic Details from Research Literature
Research literature provides additional insights into the preparation:
- Reaction of 4,6-dichloro-5-nitro-2-(propylthio)pyrimidine with appropriate reagents under controlled acidic conditions.
- Use of sodium nitrite in acidic medium at 10–15°C for 5 hours to facilitate key transformations.
- pH adjustments during workup to isolate the intermediate.
- Use of methanol as an anti-solvent to precipitate the product.
- Final drying under vacuum to obtain the pure compound.
- Oxidation steps using hydrogen peroxide in acetic acid to modify sulfur substituents if required.
Summary of Key Reaction Parameters
| Parameter | Range / Condition | Notes |
|---|---|---|
| Acid used | Hydrochloric acid (preferred), others possible | Mineral and organic acids applicable |
| Reaction temperature | -15°C to 50°C (optimal 0°C to 30°C) | Controlled temperature critical for yield |
| Reaction time | 1 hour to 16 hours (typical 2-5 hours) | Slow reagent addition recommended |
| Solvents for isolation | Water, alcohols, ketones, esters, ethers, hydrocarbons, chlorinated hydrocarbons | Choice depends on solubility and purity goals |
| pH adjustment | Acidic to neutral or alkaline | Essential during workup for product isolation |
| Purification techniques | Extraction, crystallization, filtration | Final product purity >99% HPLC |
Research Findings and Optimization
- The use of hydrochloric acid at controlled temperatures ensures selective chlorination and substitution without side reactions.
- Slow addition of reagents prevents excessive heat and undesired byproducts.
- Multi-step washing and extraction improve purity and yield.
- Crystallization from acetonitrile or methanol provides high-quality crystalline material suitable for pharmaceutical applications.
- The described methods have been successfully scaled up to kilogram quantities with consistent yields and purity, indicating robustness and industrial applicability.
Chemical Reactions Analysis
Nucleophilic Substitution at the 7-Position
The chlorine atom at the 7-position is highly reactive toward nucleophilic substitution due to electron withdrawal by the adjacent triazole ring. This site serves as a critical handle for structural diversification:
Reactions with Amines
Primary and secondary amines selectively displace the chlorine atom under mild conditions. For example:
-
Cyclopropylamine reacts in acetonitrile with triethylamine at 25°C to yield 7-(cyclopropylamino)-5-(propylthio)-1H- triazolo[4,5-d]pyrimidine .
-
(1R,2S)-2-(3,4-Difluorophenyl)cyclopropylamine substitutes the chlorine in dichloromethane with N,N-diisopropylamine as a base, forming intermediates for antiplatelet agents like ticagrelor .
Reactions with Thiols
Thiols such as 1-propanethiol replace the chlorine atom in the presence of alkali metal bases (e.g., KOH) or thiourea, yielding bis-thioether derivatives .
Table 1: Key Nucleophilic Substitution Reactions
Regioselectivity in Substitution Reactions
The 7-position demonstrates higher reactivity compared to the 5-propylthio group due to:
-
Electronic effects : The triazole ring adjacent to the pyrimidine enhances electrophilicity at C7 .
-
Steric factors : The propylthio group at C5 creates steric hindrance, further directing nucleophiles to C7 .
Palladium-Catalyzed Coupling Reactions
While direct coupling reactions are less common, intermediates derived from 7-chloro-5-(propylthio)-triazolo[4,5-d]pyrimidine participate in cross-coupling. For example:
-
Buchwald-Hartwig amination : Using Pd(OAc)₂ and Xantphos, aryl amines couple to the triazolo-pyrimidine core, enabling access to polyfunctionalized derivatives .
-
Suzuki-Miyaura coupling : Boronic acids react with brominated analogues (synthesized via bromine substitution) to introduce aryl groups .
Table 2: Transition Metal-Catalyzed Reactions
| Reaction Type | Catalyst System | Key Product | Source |
|---|---|---|---|
| Buchwald-Hartwig | Pd(OAc)₂, Xantphos, Cs₂CO₃ | Arylaminotriazolo-pyrimidines | |
| Suzuki-Miyaura | Pd(PPh₃)₄, Na₂CO₃ | Biaryl-triazolo-pyrimidines |
Stability Under Acidic and Basic Conditions
-
Acidic conditions : The triazole ring remains stable in dilute HCl, enabling deprotection of ketal groups in advanced intermediates .
-
Basic conditions : Prolonged exposure to strong bases (e.g., NaOH) may hydrolyze the propylthio group, necessitating controlled reaction times .
Interaction with Biological Targets
The compound’s reactivity translates to biological activity:
Scientific Research Applications
Inhibition of Histone Lysine-Specific Demethylase 1 (LSD1)
One of the most significant applications of this compound is its role as an inhibitor of LSD1 (KDM1A), an enzyme implicated in various cancers and other diseases. The inhibition potency is reported to be in the nanomolar range, indicating strong potential as a therapeutic agent against cancer. LSD1 is involved in epigenetic regulation, and its inhibition can lead to reactivation of tumor suppressor genes.
Antiplatelet and Antibacterial Properties
In addition to its anticancer applications, compounds in this class have demonstrated antiplatelet activity and antibacterial properties. This makes them relevant not only in oncology but also in treating cardiovascular diseases and infections.
Synthesis and Derivatives
The synthesis of 7-Chloro-5-(propylthio)-1H-[1,2,3]triazolo[4,5-d]pyrimidine typically involves several key steps that allow for modifications to enhance biological activity. For instance, nucleophilic substitution reactions can replace the chlorine atom with various nucleophiles such as amines or thiols to create new derivatives with potentially improved efficacy.
Table: Structural Analogues and Their Activities
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Ticagrelor | Cyclopropyl group; triazolo-pyrimidine core | Antiplatelet agent |
| 5-(Propylthio)-1H-[1,2,3]triazolo[4,5-d]pyrimidine | Lacks chlorine; similar thio group | Potentially similar biological activities |
| 7-Amino-5-(propylthio)-triazolo[4,5-d]pyrimidine | Amino group instead of chlorine | Variants show different enzyme inhibition profiles |
Potential Therapeutic Applications
Cancer Treatment
Due to its ability to inhibit LSD1 effectively, this compound is being investigated for its potential use in cancer therapies. Its structural modifications can lead to compounds with enhanced selectivity and reduced side effects compared to existing treatments.
Antimicrobial Activity
Recent studies have indicated that derivatives of triazolo-pyrimidines exhibit significant antimicrobial activity against various pathogens. This opens avenues for developing new antibiotics that could combat resistant strains of bacteria .
Case Studies and Research Findings
Several studies have documented the effectiveness of triazolo-pyrimidine derivatives:
- Inhibition Studies : Research has shown that structural modifications significantly affect the binding affinity and inhibitory potency against LSD1. For example, derivatives with hydrophobic groups exhibited increased binding interactions due to enhanced hydrophobic contacts with the enzyme's active site.
- Antimicrobial Efficacy : In vitro studies demonstrated that certain derivatives displayed superior antibacterial activity compared to standard antibiotics like streptomycin. This suggests that these compounds could serve as effective alternatives in treating bacterial infections .
Mechanism of Action
The mechanism of action of 7-Chloro-5-(propylthio)-1H-[1,2,3]triazolo[4,5-d]pyrimidine involves its interaction with specific molecular targets. For instance, it has been shown to induce apoptosis in cancer cells through the mitochondrial pathway. This involves the activation of caspases, up-regulation of pro-apoptotic proteins, and down-regulation of anti-apoptotic proteins .
Comparison with Similar Compounds
Table 1: Key Structural and Functional Differences
*Ticagrelor’s position 7 substituent includes a cyclopropyl group linked to a 3,4-difluorophenyl moiety .
Molecular and Computational Insights
- Theoretical studies on [1,2,3]triazolo[4,5-d]pyrimidine hybrids (e.g., benzyl-substituted derivatives) highlight the importance of electron-withdrawing groups (e.g., Cl) at position 7 for stabilizing transition states in synthesis .
- Modifications at position 3 (e.g., cyclopentanol in ticagrelor) significantly improve metabolic stability and bioavailability compared to unsubstituted analogs .
Biological Activity
Overview
7-Chloro-5-(propylthio)-1H-[1,2,3]triazolo[4,5-d]pyrimidine is a heterocyclic compound belonging to the class of triazolo-pyrimidines. Its unique structure includes a chlorine atom and a propylthio group, contributing to its diverse biological activities. The molecular formula is C₈H₈ClN₅S, indicating the presence of key elements such as chlorine (Cl), nitrogen (N), sulfur (S), and carbon (C) which enhance its reactivity and biological interactions .
Inhibition of Histone Lysine-Specific Demethylase 1 (LSD1)
One of the most significant biological activities of this compound is its role as an inhibitor of LSD1/KDM1A. LSD1 is involved in various cancers and other diseases due to its role in histone demethylation. The compound has demonstrated inhibition potency in the nanomolar range, indicating its potential as a therapeutic agent against cancer .
Antiplatelet and Antibacterial Properties
In addition to its effects on LSD1, this compound has shown antiplatelet activity, making it relevant for cardiovascular disease treatment. Furthermore, it exhibits antibacterial properties, which could be beneficial in combating infections .
The interaction studies reveal that this compound forms hydrogen bonds and hydrophobic interactions with amino acid residues in LSD1. These interactions are crucial for its inhibitory activity and enhance its binding affinity and selectivity .
Structure-Activity Relationship (SAR)
The structure-activity relationship analysis indicates that the presence of the propylthio group enhances lipophilicity and bioavailability. This modification allows for better interaction with biological targets compared to other analogs .
Comparative Analysis
The following table compares this compound with structurally similar compounds regarding their biological activities:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Ticagrelor | Contains a cyclopropyl group; triazolo-pyrimidine core | Antiplatelet agent |
| 5-(Propylthio)-1H-[1,2,3]triazolo[4,5-d]pyrimidine | Lacks chlorine; similar thio group | Potentially similar biological activities |
| 7-Amino-5-(propylthio)-triazolo[4,5-d]pyrimidine | Amino group instead of chlorine | Variants show different enzyme inhibition profiles |
Case Studies
Research has highlighted various case studies demonstrating the efficacy of this compound:
- Cancer Cell Lines : In vitro studies showed that this compound exhibits antiproliferative activity against several cancer cell lines. Its IC50 values indicate potent inhibition at low concentrations .
- Antibacterial Tests : The compound was tested against multiple bacterial strains and exhibited significant antibacterial activity. This makes it a candidate for further development in treating bacterial infections .
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of 7-Chloro-5-(propylthio)-1H-[1,2,3]triazolo[4,5-d]pyrimidine to improve yield and purity?
- Methodological Answer :
- Reaction Optimization : Vary reaction parameters such as temperature (e.g., reflux in phosphorus oxychloride at 110°C), solvent polarity, and stoichiometry of reactants. For example, chlorination steps may require controlled anhydrous conditions to avoid side reactions .
- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) or palladium catalysts to enhance regioselectivity during cyclization.
- Purification : Use column chromatography with gradient elution (e.g., hexane/ethyl acetate) or recrystallization from ethanol/water mixtures to isolate high-purity product .
Q. What spectroscopic and crystallographic methods are most effective for characterizing this compound?
- Methodological Answer :
- Single-Crystal X-ray Diffraction (XRD) : Resolve the 3D molecular structure, including bond angles and substituent orientations. For example, monoclinic systems (space group P2₁/c) have been used for related triazolopyrimidines .
- NMR Spectroscopy : Use ¹H/¹³C NMR (in DMSO-d₆ or CDCl₃) to confirm substituent positions and purity. Key signals include aromatic protons (δ 7.3–8.5 ppm) and propylthio methyl groups (δ 1.0–1.5 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]⁺ at m/z 284.1519) and isotopic patterns .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of this compound?
- Methodological Answer :
- Substituent Variation : Synthesize analogs with modified propylthio chains (e.g., ethylthio, benzylthio) or chloro replacements (e.g., bromo, nitro) to assess pharmacophore requirements .
- In Vitro Assays : Screen against target enzymes (e.g., HMG-CoA reductase, COX-2) using fluorescence-based assays or radioligand binding studies. Compare IC₅₀ values to establish potency trends .
- Computational Modeling : Perform docking simulations (e.g., AutoDock Vina) to predict binding modes in active sites, guided by XRD-derived conformations .
Q. What strategies can resolve contradictions in experimental data regarding the compound’s reactivity or biological effects?
- Methodological Answer :
- Cross-Validation : Replicate experiments under standardized conditions (e.g., pH, temperature) to isolate variables. For biological assays, include positive/negative controls (e.g., known inhibitors) .
- Advanced Analytics : Use LC-MS/MS to detect trace impurities or degradation products that may skew results.
- Statistical Analysis : Apply multivariate regression to identify confounding factors (e.g., solvent polarity in kinetic studies) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
